molecular formula C9H10N4O7 B344335 N-{3,5-bisnitro-2-pyridinyl}threonine

N-{3,5-bisnitro-2-pyridinyl}threonine

Cat. No.: B344335
M. Wt: 286.2 g/mol
InChI Key: CGBLNVRWTFRBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histone-like nucleoid structuring protein (H-NS) in Salmonella enterica serovar Typhimurium is a global transcriptional regulator critical for chromosome organization and silencing horizontally acquired genes. Recent studies identified a post-translational modification (PTM) at threonine 13 (T13) residue of H-NS, which modulates its structural and functional properties . Phosphorylation at T13 reduces H-NS dimerization and DNA binding affinity, thereby fine-tuning transcriptional regulation of PhoP/PhoQ-dependent genes involved in bacterial virulence and stress responses .

Properties

Molecular Formula

C9H10N4O7

Molecular Weight

286.2 g/mol

IUPAC Name

2-[(3,5-dinitropyridin-2-yl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C9H10N4O7/c1-4(14)7(9(15)16)11-8-6(13(19)20)2-5(3-10-8)12(17)18/h2-4,7,14H,1H3,(H,10,11)(H,15,16)

InChI Key

CGBLNVRWTFRBKY-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

T13 Phosphorylated H-NS vs. Non-Phosphorylated H-NS

Property T13 Phosphorylated H-NS Non-Phosphorylated H-NS
Dimerization Reduced dimerization due to neutralization of Arg14 by the phosphoryl group . Stable dimerization via Arg14-Glu38 and Arg40-Glu26 salt bridges .
DNA Binding Affinity Weakened binding to AT-rich promoters (e.g., pcgL, pagC, STM3595) . Strong binding to AT-rich DNA, silencing horizontally acquired genes .
Transcriptional Impact Moderate upregulation of PhoP/PhoQ-dependent genes; no effect on PhoP protein levels . Represses PhoP/PhoQ-regulated genes unless phosphorylated or absent .
Structural Stability Conformational changes increase trypsin sensitivity . Resistant to trypsin digestion due to compact dimeric structure .

T13 Phosphomimetic Mutant (T13E) vs. Non-Phosphorylatable Mutant (T13V)

Property T13E Mutant T13V Mutant
Dimerization ~50% reduction in dimer levels compared to wild-type (WT) . Dimerization similar to WT .
PhoP Promoter Binding Reduced binding to PhoP/PhoQ promoters; allows PhoP to compete effectively . Retains WT-like binding, repressing PhoP-dependent transcription .
Gene Expression Upregulates pcgL, pagC, and STM3595 by 2–3 fold in low Mg²⁺ conditions . No significant change from WT .
Phenotypic Rescue WT H-NS overexpression restores PhoP/PhoQ transcription to baseline . Not applicable; behaves like WT .

Comparison with Other Bacterial PTMs

  • Acetylation: Acetylation of lysine residues (e.g., in E.

Key Research Findings

Mechanistic Insight : T13 phosphorylation disrupts the Arg14-Glu38 interaction, destabilizing H-NS dimers and reducing DNA binding (Figure 4A-B) .

Transcriptional Fine-Tuning : Phosphorylated H-NS permits partial activation of PhoP/PhoQ genes (e.g., 2.5-fold increase in pagC expression) without fully derepressing them, unlike H-NS deletion .

Environmental Adaptation : In low Mg²⁺, T13 phosphorylation synergizes with PhoP activation to enhance virulence gene expression, a response absent in T13V mutants .

Data Tables

Table 1: ChIP-qPCR Analysis of H-NS and PhoP Binding to Promoters

Promoter H-NS Binding (T13E vs. WT) PhoP Binding (T13E vs. WT) Condition
pcgL ↓ 60% ↑ 200% Low Mg²⁺
pagC ↓ 55% ↑ 180% Low Mg²⁺
STM3595 ↓ 50% ↑ 150% High Mg²⁺

Table 2: β-Galactosidase Activity in Transcriptional Fusions

Strain pcgL-lacZY (Units) pagC-lacZY (Units) Condition
WT 100 ± 10 100 ± 12 Low Mg²⁺
T13E Mutant 250 ± 20 220 ± 18 Low Mg²⁺
T13E + WT H-NS 110 ± 15 105 ± 10 Low Mg²⁺ + IPTG

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